REACTION_CXSMILES
|
C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Name
|
|
Quantity
|
73 g
|
Type
|
catalyst
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
catalyst
|
Smiles
|
NC1=CC(=C(C=C1)C)S(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97 °C
|
Type
|
CUSTOM
|
Details
|
The content of the flask was stirred after it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml volume glass flask equipped with a stirring machine, a condenser
|
Type
|
DISTILLATION
|
Details
|
a distillation column and a tube
|
Type
|
DISTILLATION
|
Details
|
for distilling off the resulting product
|
Type
|
CUSTOM
|
Details
|
was provided
|
Type
|
CUSTOM
|
Details
|
to obtain a distillate
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Name
|
|
Quantity
|
73 g
|
Type
|
catalyst
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
catalyst
|
Smiles
|
NC1=CC(=C(C=C1)C)S(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97 °C
|
Type
|
CUSTOM
|
Details
|
The content of the flask was stirred after it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml volume glass flask equipped with a stirring machine, a condenser
|
Type
|
DISTILLATION
|
Details
|
a distillation column and a tube
|
Type
|
DISTILLATION
|
Details
|
for distilling off the resulting product
|
Type
|
CUSTOM
|
Details
|
was provided
|
Type
|
CUSTOM
|
Details
|
to obtain a distillate
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |